N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide is an organic compound with the molecular formula C16H18N2O2S It is a member of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide can be synthesized through a condensation reaction between 2-methyl-1-phenylpropan-1-one and benzenesulfonohydrazide. The reaction typically occurs under acidic or basic conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonohydrazides.
Scientific Research Applications
N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-phenylpropylidene]benzenesulfonohydrazide
- N’-[(E)-1-methyl-2-phenylethylidene]benzenesulfonohydrazide
- N’-[(E)-1-phenylethylidene]benzenesulfonohydrazide
Uniqueness
N’-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of a methyl group on the phenylpropylidene moiety. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1-phenylpropylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-13(2)16(14-9-5-3-6-10-14)17-18-21(19,20)15-11-7-4-8-12-15/h3-13,18H,1-2H3/b17-16+ |
InChI Key |
RXJOKQWCCKSWQM-WUKNDPDISA-N |
Isomeric SMILES |
CC(C)/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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